molecular formula C18H21N3O4 B2608344 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1046801-41-5

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Número de catálogo: B2608344
Número CAS: 1046801-41-5
Peso molecular: 343.383
Clave InChI: QNSJZLOUPLSJRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a β-amino acid derivative featuring a pyridin-3-ylmethylamino group at position 2 and a 4-ethoxyphenylcarbamoyl moiety at position 3 of the propanoic acid backbone. Structurally, it belongs to a class of hybrid molecules combining aromatic carbamoyl and heterocyclic amino functionalities, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxyphenyl carbamate, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanoic acid moiety through ester hydrolysis or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols, depending on the conditions and reagents used.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-[(4-Chlorophenyl)carbamoyl]-3-{[(pyridin-3-yl)methyl]amino}propanoic Acid (CAS: 945492-10-4)

  • Key Differences : The 4-chlorophenyl substituent replaces the ethoxy group, increasing electronegativity and altering steric effects. Chlorine’s electron-withdrawing nature may reduce solubility compared to the ethoxy group.
  • Functional Impact : Chlorine’s presence could enhance target binding affinity in hydrophobic pockets but may increase toxicity risks .

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Example : Antimicrobial derivatives synthesized by Kavaliauskas et al. feature a 4-hydroxyphenyl group instead of carbamoyl-ethoxy substituents.
  • Key Differences : The hydroxyl group improves hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity. These derivatives exhibit broad-spectrum activity against multidrug-resistant pathogens .

3-(Pyridin-4-yl)acrylic Acid Derivatives

  • Key Differences : The absence of a carbamoyl group and the substitution of pyridin-4-yl for pyridin-3-yl alter spatial orientation and electronic properties, affecting target selectivity .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound 4-Ethoxyphenylcarbamoyl, Pyridin-3-ylmethylamino C₁₈H₂₀N₃O₄ 342.37 Moderate lipophilicity, enhanced solubility due to ethoxy Under investigation; predicted enzyme modulation
3-[(4-Chlorophenyl)carbamoyl] analog (CAS: 945492-10-4) 4-Chlorophenylcarbamoyl, Pyridin-3-ylmethylamino C₁₇H₁₇ClN₃O₃ 358.79 Higher electronegativity, reduced solubility Not reported; structural analog likely shares target profiles
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenyl, variable side chains C₉H₁₁NO₃ (base structure) 181.19 High solubility, hydrogen-bonding capacity Antimicrobial (MIC: 2–8 µg/mL against MRSA and Candida spp.)
3-(Pyridin-4-yl)acrylic acid Pyridin-4-yl, acrylic acid backbone C₈H₇NO₂ 165.15 Planar structure, conjugated double bond Precursor to β-amino acids with antiviral activity

Research Findings and Mechanistic Insights

Impact of Substituents on Bioactivity

  • Ethoxy vs. Chloro/Hydroxy Groups : Ethoxy’s moderate lipophilicity balances solubility and membrane penetration, whereas chloro groups may enhance binding to hydrophobic enzyme pockets but compromise safety. Hydroxy derivatives prioritize solubility, critical for systemic antimicrobial action .
  • Pyridine Orientation : Pyridin-3-yl vs. pyridin-4-yl affects π-π stacking and hydrogen-bonding patterns. Pyridin-3-yl’s asymmetric geometry may favor interactions with chiral biological targets .

Therapeutic Potential

  • Antimicrobial Applications : Structural analogs with hydroxy or chloro substituents show promise against resistant pathogens, suggesting the ethoxy variant could be optimized for similar use .

Actividad Biológica

The compound 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The molecular formula for the compound is C22H24N4O3C_{22}H_{24}N_4O_3. The structure includes a carbamoyl group attached to an ethoxyphenyl moiety and a pyridinylmethyl amino group, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Many derivatives of amino acids have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Antioxidant Activity : The presence of phenolic groups often correlates with antioxidant capabilities, which can mitigate oxidative stress in cells.

Anticancer Activity

A study focusing on related compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrated significant anticancer activity against A549 non-small cell lung cancer (NSCLC) cells. Key findings include:

  • Cell Viability Reduction : Compounds reduced A549 cell viability by approximately 50%, indicating potent cytotoxic effects.
  • Cell Migration Inhibition : These compounds also suppressed the migration of A549 cells, which is crucial for metastasis prevention .

Comparative Table of Anticancer Activity

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 12A54950Yes
Compound 20A54950Yes
Compound 29A54950Yes

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays, including the DPPH radical scavenging assay. The results indicated that:

  • Radical Scavenging Ability : Compound 20 exhibited the highest antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Structure-Activity Relationship : The presence of specific functional groups was found to enhance the antioxidant properties significantly .

Case Studies

  • Study on Antioxidant and Anticancer Properties :
    • Researchers synthesized a series of derivatives from 3-((4-hydroxyphenyl)amino)propanoic acid and evaluated their activities against multiple cancer cell lines.
    • Results showed that certain derivatives not only inhibited cancer cell growth but also exhibited strong antioxidant properties, making them suitable candidates for further development as therapeutic agents .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds might exert their effects through the modulation of reactive oxygen species (ROS) levels, which are critical in cancer pathogenesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what challenges arise in achieving high yield and purity?

  • Methodology: The synthesis typically involves sequential coupling reactions. For the carbamoyl group, a carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-ethoxyphenylamine and a propanoic acid derivative is recommended. The pyridinylmethylamino group can be introduced via reductive amination using pyridine-3-carbaldehyde and a reducing agent like NaBH3_3CN. Key challenges include steric hindrance during carbamoyl formation and racemization at the chiral center. Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) is critical to isolate the product .
  • Validation: Monitor intermediates using TLC and confirm final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS.

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • NMR Analysis:

  • 1H^{1}\text{H} NMR: Verify the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), pyridinyl protons (δ 7.3–8.5 ppm), and the propanoic acid backbone (δ 2.5–3.5 ppm).
  • 13C^{13}\text{C} NMR: Identify carbamoyl carbonyl (δ 165–170 ppm) and carboxylic acid (δ 170–175 ppm) .
    • Mass Spectrometry: HRMS should match the exact mass (C18_{18}H21_{21}N3_3O4_4, calculated [M+H]+^+: 356.1608).

Q. What initial in vitro assays are recommended to assess biological activity?

  • Target Screening: Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) if targeting proteases or kinases. For receptor binding, competitive radioligand assays or surface plasmon resonance (SPR) are suitable.
  • Cytotoxicity: Test against HEK-293 or HepG2 cells using MTT assays to establish preliminary safety profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized for the carbamoyl coupling step?

  • Parameters to Test:

  • Solvent: Compare DMF (polar aprotic) vs. THF (lower polarity). DMF may enhance solubility but increase side reactions.
  • Catalyst: Evaluate DMAP vs. HOBt for coupling efficiency.
  • Temperature: Perform reactions at 0–25°C to minimize decomposition.
    • Design of Experiments (DOE): Use a factorial design to assess interactions between variables. For example, a 23^3 design (solvent, catalyst, temperature) can identify optimal conditions .

Q. How should discrepancies in biological activity data across experimental models be addressed?

  • Troubleshooting Steps:

  • Purity Verification: Re-analyze compound purity via HPLC; impurities >95% may skew results.
  • Assay Conditions: Ensure consistency in buffer pH, ion concentration, and temperature. For example, SPR and radioligand assays may yield different Kd_d values due to measurement principles.
  • Model Relevance: Cross-validate in orthogonal models (e.g., cell-free vs. cell-based assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with the carbamoyl group and π-π stacking with the pyridine ring.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., catalytic lysine or aspartate) .

Q. What strategies mitigate solubility issues in pharmacokinetic studies?

  • Formulation Approaches:

  • Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design: Modify the carboxylic acid group to an ester (e.g., ethyl ester) for improved absorption, with enzymatic hydrolysis in vivo .

Propiedades

IUPAC Name

4-(4-ethoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-15-7-5-14(6-8-15)21-17(22)10-16(18(23)24)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJZLOUPLSJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.